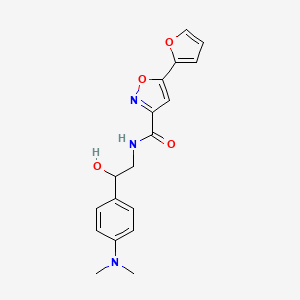

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-21(2)13-7-5-12(6-8-13)15(22)11-19-18(23)14-10-17(25-20-14)16-4-3-9-24-16/h3-10,15,22H,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMQZTVYHPXQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, including anti-cancer properties and enzyme inhibition. This article reviews the biological activity of compound 1, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 341.4 g/mol. The compound features a dimethylamino group, a furan ring, and an isoxazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N3O4 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1421483-22-8 |

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. For instance, studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of compound 1 against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer types:

| Cell Line | GI% (%) | Reference |

|---|---|---|

| Lung Carcinoma HOP-62 | 100.07 | |

| Renal Carcinoma ACHN | 66.02 | |

| Breast Carcinoma | 52.11 | |

| Melanoma | 69.31 |

These results indicate that compound 1 exhibits significant growth inhibition across multiple cancer types, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Compound 1 has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown substantial inhibitory efficacy against cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes and cancer:

These findings demonstrate that compound 1 can effectively inhibit COX enzymes at low concentrations, highlighting its potential therapeutic applications in inflammatory diseases and cancer.

Study on Lung Cancer Cells

In a recent study examining the effects of compound 1 on lung cancer cells (HOP-92), researchers found that treatment resulted in significant cell cycle arrest in the G0–G1 phase, with treated populations increasing to 84.36% compared to control groups. This suggests that compound 1 may induce apoptosis in cancer cells through cell cycle modulation.

Evaluation of Cytotoxic Effects

Another investigation focused on renal carcinoma cell lines (RFX 393), where compound 1 demonstrated moderate cytotoxicity compared to standard treatments. The study reported an IC50 value of 11.70 µM for compound 1, indicating its effectiveness in targeting renal cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (–2)

Key Differences :

- Substituent Effects: The hydroxyethyl group in the target compound may increase solubility but introduce metabolic vulnerability (e.g., oxidation). The diethylamino group in the analog offers greater steric bulk and lipophilicity compared to dimethylamino.

- Synthetic Accessibility : Both compounds require carboxamide coupling, but the methylthiophene in the analog necessitates specialized oxime intermediates .

Comparison with Furan-Containing Compounds ()

Compounds 6–9 in feature furan rings with dimethylamino-methyl groups and sulphanyl linkages. While these are structurally distinct (e.g., nitroethenediamine backbones), they highlight the role of furan in pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.